Dehydrocoformycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydrocoformycin is a coformycin derivative in which the hydroxy group on the diazepine ring of coformycin is replaced by an oxo group. It is a conjugate acid of a dehydrocoformycin(1+).
Scientific Research Applications
1. Immunological and Clinical Effects in Graft-Versus-Host Disease
Pentostatin, also known as deoxycoformycin, is noted for its immunosuppressive properties. It has been primarily used in treating hairy cell leukemia but has gained attention for its potential in preventing and treating graft-versus-host disease. This application leverages pentostatin's ability to mimic severe combined immune deficiency characterized by marked T lymphopenia and variable B cell function (Higman, Vogelsang, & Chen, 2004).
2. Antileukemic Efficacy in Monocytic Leukemia
Research indicates that 2'-Deoxycoformycin, when combined with certain analogs, shows promising results in treating monocytic leukemia. This combination has been found to significantly inhibit cell proliferation in leukemic cells compared to normal cells, suggesting a potential clinical application in acute monocytic leukemia treatment (Niitsu et al., 2000).
3. Biosynthesis in Purine Nucleoside Antibiotics
Pentostatin plays a unique role in the biosynthesis of purine nucleoside antibiotics, used to treat hematological cancers and human DNA virus infections. Its biosynthesis involves a protector-protégé strategy, highlighting its significance in natural product biosynthesis and potential applications in genome mining for related antibiotics (Wu et al., 2017).
4. Therapeutic Potential in Systemic Inflammatory Response Syndrome
2′-Deoxycoformycin shows promise as a treatment for systemic inflammatory response syndrome, particularly when administered after signs of illness. This application capitalizes on its ability to modulate adenosine deaminase activity, which can prevent or alleviate symptoms of this syndrome (Law, Valli, & Conlon, 2003).
properties
Molecular Formula |
C11H14N4O5 |
---|---|
Molecular Weight |
282.25 g/mol |
IUPAC Name |
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,7-dihydroimidazo[4,5-d][1,3]diazepin-8-one |
InChI |
InChI=1S/C11H14N4O5/c16-2-6-8(18)9(19)11(20-6)15-4-14-7-5(17)1-12-3-13-10(7)15/h3-4,6,8-9,11,16,18-19H,1-2H2,(H,12,13)/t6-,8-,9-,11-/m1/s1 |
InChI Key |
PICFAMQFTUCMDC-PNHWDRBUSA-N |
Isomeric SMILES |
C1C(=O)C2=C(NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
C1C(=O)C2=C(NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Canonical SMILES |
C1C(=O)C2=C(NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.